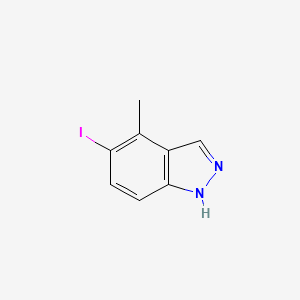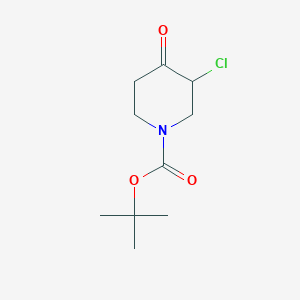
5-ヨード-4-メチル-1H-インダゾール
説明
5-Iodo-4-methyl-1h-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-4-methyl-1h-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-4-methyl-1h-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗高血圧作用
5-ヨード-4-メチル-1H-インダゾール: は、高血圧の治療における潜在的な用途について研究されてきました。抗高血圧剤として、血圧を調節するレニン-アンジオテンシン系を調節することで作用する可能性があります。 研究によると、インダゾール誘導体は血管拡張と血圧全体の下降に効果的である可能性があります .
抗癌作用
この化合物は、その抗癌作用についても研究されています。インダゾール誘導体は、さまざまな癌細胞株の増殖を阻害する効果を示しています。 これらの化合物は、癌細胞の増殖と生存に不可欠な細胞シグナル伝達経路を阻害することで作用する可能性があります .
抗うつ効果
インダゾールモチーフは、抗うつ効果が知られているいくつかの化合物に見られます。5-ヨード-4-メチル-1H-インダゾール は、脳内の神経伝達物質系に影響を与えることで、新しい抗うつ薬の開発に貢献する可能性があります .
抗炎症作用
インダゾールは、抗炎症作用を持つことが知られています。5-ヨード-4-メチル-1H-インダゾール は、炎症性サイトカインやその他の炎症性メディエーターの産生を阻害することで作用する可能性のある、新しい抗炎症薬の開発に使用される可能性があります .
抗菌作用
インダゾール化合物の研究により、抗菌剤としての可能性が明らかになりました。5-ヨード-4-メチル-1H-インダゾール は、細菌細胞壁の合成またはタンパク質産生の阻害によって、さまざまな細菌感染症に効果的である可能性があります .
ホスホイノシチド3-キナーゼδ阻害
この化合物は、呼吸器疾患に関与するホスホイノシチド3-キナーゼδの選択的阻害剤として機能する可能性があります。 このキナーゼを阻害することで、5-ヨード-4-メチル-1H-インダゾール は、喘息や慢性閉塞性肺疾患などの状態の治療に有益である可能性があります .
作用機序
Target of Action
5-Iodo-4-methyl-1h-indazole is a type of indazole, a heterocyclic compound. Indazoles are known to inhibit, regulate, and modulate certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is believed to interact with its targets (chk1, chk2, and h-sgk kinases) and modulate their activity . This modulation can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by 5-Iodo-4-methyl-1h-indazole are likely related to its targets. CHK1 and CHK2 are involved in the DNA damage response pathway, playing a role in cell cycle arrest, DNA repair, and apoptosis . h-sgk is involved in cell volume regulation, which can affect various cellular functions .
Pharmacokinetics
The pharmacokinetics of similar indazole compounds suggest that they may have good bioavailability .
Result of Action
The molecular and cellular effects of 5-Iodo-4-methyl-1h-indazole’s action are likely to be related to its modulation of CHK1, CHK2, and h-sgk kinases . This could potentially lead to changes in cell cycle progression, DNA repair mechanisms, apoptosis, and cell volume regulation .
生化学分析
Biochemical Properties
5-Iodo-4-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 5-Iodo-4-methyl-1H-indazole can bind to specific receptors, altering their conformation and activity, which can lead to changes in cellular responses .
Cellular Effects
The effects of 5-Iodo-4-methyl-1H-indazole on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, 5-Iodo-4-methyl-1H-indazole can disrupt the signaling pathways that regulate cell growth and division, potentially leading to cell cycle arrest or apoptosis . Furthermore, this compound can modulate the expression of genes involved in inflammation and immune responses, thereby affecting cellular functions .
Molecular Mechanism
At the molecular level, 5-Iodo-4-methyl-1H-indazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves interactions with specific amino acid residues within the enzyme’s active site, leading to a conformational change that reduces the enzyme’s catalytic efficiency . Additionally, 5-Iodo-4-methyl-1H-indazole can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-4-methyl-1H-indazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Iodo-4-methyl-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Iodo-4-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
5-Iodo-4-methyl-1H-indazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of 5-Iodo-4-methyl-1H-indazole with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Iodo-4-methyl-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects . The distribution of 5-Iodo-4-methyl-1H-indazole within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Iodo-4-methyl-1H-indazole is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
特性
IUPAC Name |
5-iodo-4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEVJKIZALCPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1422544.png)


![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)
![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)
![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)


![2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B1422557.png)




